

A Technical Guide to the Natural Sources and Extraction of Naringin

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Compound of Interest

Compound Name: *Nagarine*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of naringin, a flavonoid of significant interest for its diverse pharmacological properties. It details various extraction methodologies, from conventional to modern techniques, and presents quantitative data to inform extraction strategies. This document is intended to serve as a practical resource for researchers and professionals involved in the isolation and development of naringin-based therapeutics.

Natural Sources of Naringin

Naringin is a flavanone-7-O-glycoside predominantly found in citrus fruits, where it contributes to their characteristic bitter taste^[1]. The concentration of naringin varies significantly depending on the fruit species, variety, part of the fruit, and maturity.

Primary Citrus Sources

The most abundant natural sources of naringin are citrus fruits, particularly those of the Citrus genus. Grapefruit (*Citrus paradisi*), pomelo (*Citrus maxima*), and sour orange (*Citrus aurantium*) are exceptionally rich in this compound^{[2][3]}. The peels, especially the albedo (the white, spongy inner layer) and pith, contain the highest concentrations of naringin compared to the juice or seeds^[4].

Other Natural Sources

While citrus fruits are the primary source, naringin is also found in smaller quantities in other plants, including:

- Tomatoes
- Greek oregano
- Water mint
- Beans
- Tart cherries

Quantitative Distribution of Naringin

The following table summarizes the naringin content in various natural sources, providing a comparative view for selecting optimal starting materials for extraction.

Natural Source	Part of the Plant	Naringin Content	Reference
Grapefruit (Citrus paradisi)	Peel	14.40 mg/g	
Grapefruit (Citrus paradisi)	Peel	2300 µg/mL	
Grapefruit (Citrus paradisi)	Albedo	940.26 mg/100g DW	
Grapefruit (Citrus paradisi)	Juice	~400 mg/L	
Grapefruit (Citrus paradisi)	Seeds	200 µg/mL	
Pomelo (Citrus maxima)	Peel	3910 µg/mL	
Pomelo (Citrus maxima)	Juice	220 µg/mL	
Sour Orange (Citrus aurantium)	Peel	2.11%	
Sour Orange (Citrus aurantium)	Flower (Ovary)	9.036 µg/mL	
Sweet Orange (Citrus sinensis)	Peel	-	
Mandarin (Citrus reticulata)	Peel	0.65 mg/g	
Lime (Citrus aurantiifolia)	Skin	517.2 µg/mL	
Lime (Citrus aurantiifolia)	Juice	98 µg/mL	
Lime (Citrus aurantiifolia)	Seed	29.2 µg/mL	

Extraction of Naringin

The extraction of naringin from its natural sources is a critical step in its isolation and purification. Various methods have been developed, ranging from traditional solvent-based techniques to more advanced, environmentally friendly approaches. The choice of extraction method depends on factors such as desired yield, purity, cost, and environmental considerations.

Conventional Extraction Methods

This is a simple and widely used method involving the soaking of the plant material in a suitable solvent to dissolve the target compounds.

Experimental Protocol:

- **Sample Preparation:** The citrus peel (fresh or dried) is ground into a fine powder to increase the surface area for extraction.
- **Maceration:** A known weight of the powdered peel is placed in a sealed container with a specific volume of solvent (e.g., ethanol, methanol).
- **Incubation:** The mixture is left to stand for a specified period (e.g., 24-72 hours) at room temperature, with occasional agitation.
- **Filtration:** The mixture is filtered to separate the solid residue from the liquid extract.
- **Solvent Evaporation:** The solvent is evaporated from the extract, typically under reduced pressure using a rotary evaporator, to yield the crude naringin extract.

Soxhlet extraction is a continuous solid-liquid extraction method that offers higher efficiency than simple maceration.

Experimental Protocol:

- **Sample Preparation:** Dried and powdered citrus peel is placed in a porous thimble.
- **Apparatus Setup:** The thimble is placed in the extraction chamber of a Soxhlet apparatus, which is connected to a flask containing the extraction solvent and a condenser.

- **Extraction:** The solvent is heated to its boiling point. The solvent vapor travels up to the condenser, where it cools and drips back onto the sample in the thimble. The extraction chamber fills with the solvent until it reaches the level of the siphon arm, at which point the solvent and dissolved compounds are siphoned back into the boiling flask. This process is repeated for several cycles.
- **Solvent Evaporation:** After extraction, the solvent is evaporated from the flask to obtain the crude naringin extract.

Modern Extraction Methods

UAE utilizes the energy of ultrasonic waves to enhance the extraction process by disrupting cell walls and improving solvent penetration.

Experimental Protocol:

- **Sample Preparation:** Powdered citrus peel is suspended in the extraction solvent in a vessel.
- **Sonication:** An ultrasonic probe or bath is used to apply ultrasonic waves to the mixture. Key parameters to control are frequency, power, temperature, and sonication time.
- **Filtration and Solvent Evaporation:** The subsequent steps are similar to conventional solvent extraction.

MAE employs microwave energy to heat the solvent and sample, leading to a rapid extraction process.

Experimental Protocol:

- **Sample Preparation:** Powdered citrus peel is mixed with the extraction solvent in a microwave-transparent vessel.
- **Microwave Irradiation:** The vessel is placed in a microwave extractor, and microwave power and extraction time are set. The temperature and pressure inside the vessel can be monitored and controlled.
- **Cooling and Filtration:** After irradiation, the vessel is cooled, and the extract is filtered.

- **Solvent Evaporation:** The solvent is removed to yield the crude extract.

SFE uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. By manipulating temperature and pressure, the solvating power of the supercritical fluid can be precisely controlled.

Experimental Protocol:

- **Sample Preparation:** Dried and ground citrus peel is packed into an extraction vessel.
- **Extraction:** Supercritical CO₂, often with a co-solvent like ethanol to increase polarity, is pumped through the vessel. The temperature and pressure are maintained at specific levels to achieve the desired extraction conditions.
- **Separation:** The extract-laden supercritical fluid flows into a separator where the pressure and/or temperature are changed, causing the naringin to precipitate out, while the CO₂ can be recycled.

Comparison of Extraction Methods and Yields

The efficiency of naringin extraction is highly dependent on the chosen method and the specific parameters employed. The following table summarizes a comparison of different extraction techniques and their reported yields.

Extraction Method	Plant Material	Solvent	Key Parameters	Naringin Yield	Reference
Hot Ethanol Extraction	Citrus maxima peels	80% Ethanol	60°C, 27 minutes	4.91 ± 0.013 mg/mL	
Ultrasound-Assisted	Citrus sinensis peel	Ethanol	65.5°C, 29.98 min, 25.88 mL/g	2.021 mg/g	
Supercritical CO ₂	Grapefruit seeds	CO ₂ with 20% ethanol	50°C, 41.4 MPa, 40 min	0.2 mg/g	
Ultrasound-Assisted	Ripe pomelo peels	-	0.04 MHz, 30 min	2.20%	
Deep Eutectic Solvent	-	Betaine/ethanol (1:4) with 40% water	60°C, 30 min, 1:100 g/mL	83.98 ± 1.92 mg/g	

Purification of Naringin

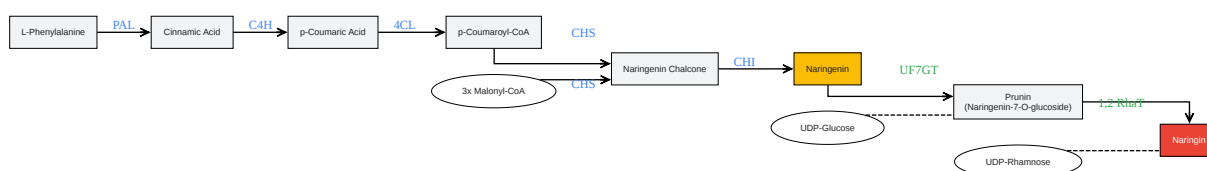
The crude extract obtained from any of the above methods typically contains a mixture of compounds. Further purification is necessary to isolate naringin in a high-purity form. Common purification techniques include:

- **Recrystallization:** The crude extract is dissolved in a suitable solvent and then allowed to crystallize, often by cooling or by the addition of an anti-solvent.
- **Column Chromatography:** The crude extract is passed through a column packed with a stationary phase (e.g., silica gel, macroporous resin), and a mobile phase is used to separate the components based on their differential adsorption.
- **Preparative High-Performance Liquid Chromatography (HPLC):** This technique offers high-resolution separation and is used to obtain highly pure naringin.

Visualizing Key Processes

Naringin Biosynthesis Pathway

Naringin is synthesized in plants through the phenylpropanoid pathway. The following diagram illustrates the key enzymatic steps leading to the formation of naringin.

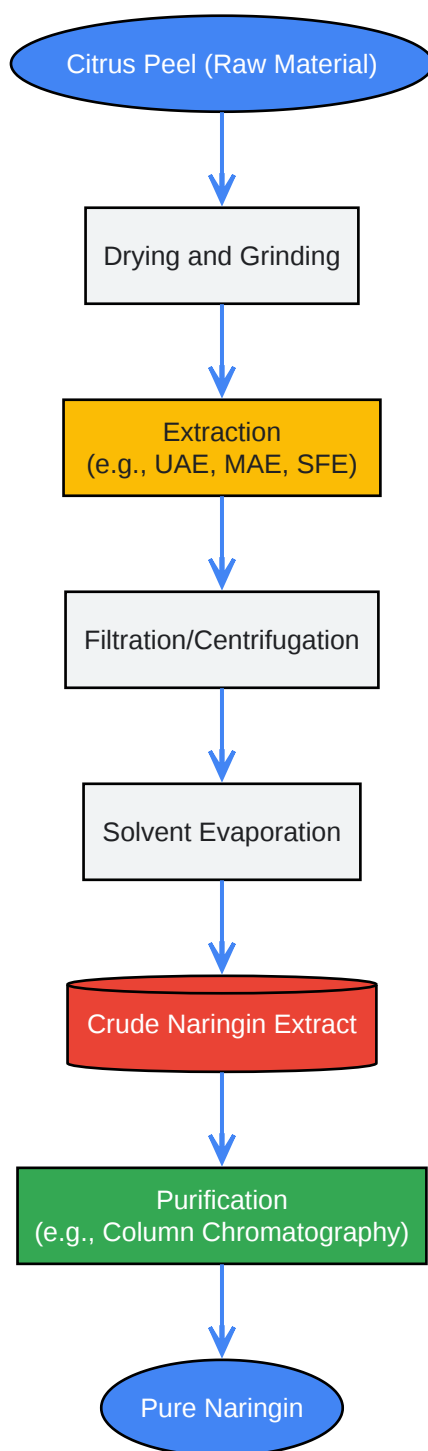


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Caption: Biosynthesis pathway of naringin from L-phenylalanine.

General Experimental Workflow for Naringin Extraction and Purification

The following diagram outlines a typical workflow for the extraction and purification of naringin from citrus peels.



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Caption: General workflow for naringin extraction and purification.

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